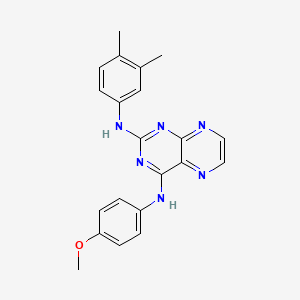![molecular formula C25H20ClN3O2 B2417471 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-56-5](/img/structure/B2417471.png)
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been studied extensively for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves the inhibition of various molecular targets such as kinases, enzymes, and receptors. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. Additionally, it has been found to bind to various receptors such as adenosine receptors and serotonin receptors, which are involved in pain and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline depend on the specific molecular targets it interacts with. In cancer research, it has been found to induce apoptosis and inhibit cell cycle progression, leading to the suppression of tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2, leading to the attenuation of inflammation. In infectious disease research, it has been investigated for its antiviral and antibacterial properties, which may involve the inhibition of viral replication and bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It also has a well-established synthesis method and has been extensively studied for its pharmacological properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
For the study of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline include the investigation of its potential therapeutic applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its specific molecular targets. The development of more potent and selective derivatives of this compound may also be explored for improved therapeutic efficacy.
Synthesemethoden
The synthesis of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves the condensation of 4-chlorobenzylamine and 3,4-dimethoxyphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to cyclization using a palladium catalyst and a reducing agent such as hydrazine hydrate. The final product is obtained through purification and isolation techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2. In infectious disease research, it has been investigated for its antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACDGIJRKMJQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
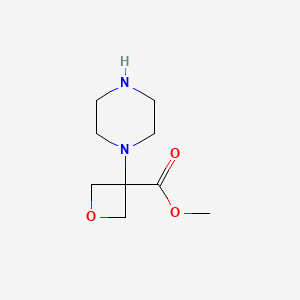
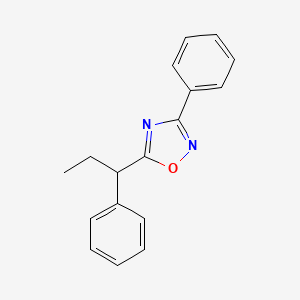
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

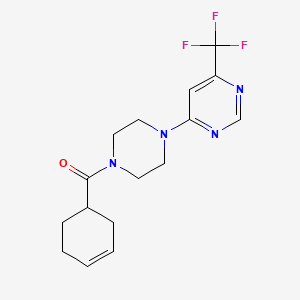
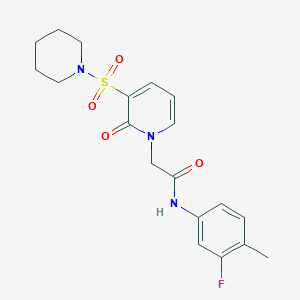


![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)
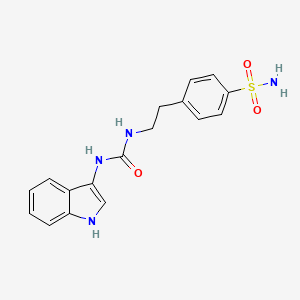
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)
